molecular formula C13H21BO4 B2592162 Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate CAS No. 2365173-42-6

Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate

Cat. No.: B2592162
CAS No.: 2365173-42-6
M. Wt: 252.12
InChI Key: MDAMFCIWNQQAAL-HJWRWDBZSA-N
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Description

Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with a carboxylate ester and a boronate ester. This compound is of interest in organic synthesis due to its unique structure and reactivity, particularly in the field of boron chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with boronic esters. One common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester . The reaction conditions often include heating the mixture to around 90°C and using potassium acetate as a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions include boronic acids, alcohols, and various substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate involves its ability to form stable boronate esters, which can undergo various chemical transformations. The boronate ester group can interact with molecular targets through coordination with metal catalysts, facilitating reactions such as cross-coupling . The cyclobutane ring provides a rigid framework that can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring and a boronate ester, which provides distinct reactivity and stability compared to other boron-containing compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

methyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO4/c1-12(2)13(3,4)18-14(17-12)8-9-6-10(7-9)11(15)16-5/h8,10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAMFCIWNQQAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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